3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound notable for its potential biological activities. This compound contains multiple functional groups, including a thiazole ring, a thiophene ring, and a piperazine moiety, which are often of interest in medicinal chemistry due to their diverse pharmacological properties. The compound's structure suggests possible applications in drug development, particularly in targeting various biological pathways.
The compound can be synthesized through various organic reactions, and its structural details are documented in chemical databases and literature related to synthetic organic chemistry. The specific synthesis methods and biological evaluations are often detailed in research articles focusing on similar compounds.
This compound can be classified under several categories:
The synthesis of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
These steps often require specific reagents and conditions to ensure high yields and purity of the final product.
The synthesis may involve:
The molecular formula of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is , with a molecular weight of approximately 322.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C14H18N4OS2 |
Molecular Weight | 322.5 g/mol |
IUPAC Name | 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one |
InChI Key | FYHATIHHDHCFFT-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=C1)CCC(=O)N2CCN(CC2)C3=NSN=C3 |
The compound can participate in various chemical reactions typical for thiazole and piperazine derivatives. These may include:
Understanding the reactivity of this compound is essential for predicting its behavior in biological systems or during further synthetic modifications.
The mechanism of action for 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one likely involves interaction with specific biological targets such as enzymes or receptors:
Research studies may provide quantitative data on binding affinities and inhibition constants (IC50 values), which are critical for understanding its pharmacological potential.
The compound is expected to exhibit properties typical of organic molecules with multiple functional groups:
Key chemical properties include:
Relevant analyses such as spectral data (NMR, IR) could provide insights into its structure and purity.
3-(2-Methyl-4-(thiophen-2-y)thiazol-5-y)-1-(4-(pyrimidin-2-y)piperazin -1-y)propan -1-one holds potential applications in:
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: